molecular formula C13H22O B13813620 Dodecahydro-9bh-phenalen-9b-ol CAS No. 94482-23-2

Dodecahydro-9bh-phenalen-9b-ol

Cat. No.: B13813620
CAS No.: 94482-23-2
M. Wt: 194.31 g/mol
InChI Key: CGXWFXFSNKASOW-UHFFFAOYSA-N
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Description

Dodecahydro-9bh-phenalen-9b-ol: is a chemical compound with the molecular formula C13H22O It is a saturated polycyclic hydrocarbon with a hydroxyl group attached to the ninth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dodecahydro-9bh-phenalen-9b-ol typically involves the hydrogenation of phenalen-9b-ol. The process includes the use of catalysts such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction is carried out in a hydrogen atmosphere to ensure complete saturation of the hydrocarbon rings.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Dodecahydro-9bh-phenalen-9b-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to remove the hydroxyl group, resulting in a fully saturated hydrocarbon.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of fully saturated hydrocarbons.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Dodecahydro-9bh-phenalen-9b-ol has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of dodecahydro-9bh-phenalen-9b-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in various chemical reactions. The compound’s unique structure enables it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    Phenalen-9b-ol: The unsaturated precursor of dodecahydro-9bh-phenalen-9b-ol.

    Decahydro-9b-phenalen-9b-ol: A partially hydrogenated derivative.

    Tetrahydro-9b-phenalen-9b-ol: Another partially hydrogenated derivative.

Uniqueness: this compound is unique due to its fully saturated hydrocarbon structure and the presence of a hydroxyl group. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

94482-23-2

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

1,2,3,3a,4,5,6,6a,7,8,9,9a-dodecahydrophenalen-9b-ol

InChI

InChI=1S/C13H22O/c14-13-10-4-1-5-11(13)7-3-9-12(13)8-2-6-10/h10-12,14H,1-9H2

InChI Key

CGXWFXFSNKASOW-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCCC3C2(C(C1)CCC3)O

Origin of Product

United States

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